molecular formula C21H26N2O B8493198 3-Oxazoline, 2,2-dimethyl-5-(4-(dimethylamino)-3,5-dimethylphenyl)-4-phenyl- CAS No. 79213-92-6

3-Oxazoline, 2,2-dimethyl-5-(4-(dimethylamino)-3,5-dimethylphenyl)-4-phenyl-

Cat. No. B8493198
CAS RN: 79213-92-6
M. Wt: 322.4 g/mol
InChI Key: DVCKFBTUXYEUIO-UHFFFAOYSA-N
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Patent
US04317914

Procedure details

2.25 g of 2,2-dimethyl-3-phenyl-2H-azirine and 2 g of 2,6-dimethyl-4-(dimethylamino)benzaldehyde were exposed to light for 3 hours in 350 ml of 1,4-dioxane (with the light source described in Example 2). After purification as described in Example 11 and crystallization from n-pentane, there was obtained 5-[4-(dimethylamino)-2,6-xylyl]-2,2-dimethyl-4-phenyl-3-oxazoline which melted at 105° C. after drying for 4 hours at 60° C. and 13 Torr.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[N:3]1.[CH3:12][C:13]1[CH:20]=[C:19]([N:21]([CH3:23])[CH3:22])[CH:18]=[C:17]([CH3:24])[C:14]=1[CH:15]=[O:16]>O1CCOCC1>[CH3:23][N:21]([CH3:22])[C:19]1[CH:20]=[C:13]([CH3:12])[C:14]([CH:15]2[O:16][C:2]([CH3:1])([CH3:11])[N:3]=[C:4]2[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[C:17]([CH3:24])[CH:18]=1

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
CC1(N=C1C1=CC=CC=C1)C
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C=O)C(=CC(=C1)N(C)C)C
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification
CUSTOM
Type
CUSTOM
Details
as described in Example 11 and crystallization from n-pentane

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC(=C(C(=C1)C)C1C(=NC(O1)(C)C)C1=CC=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.